

# experimental protocol for 2,4,5-Trihydroxybenzaldehyde N-(diphenylmethylene)hydrazine synthesis

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## Compound of Interest

Compound Name: 2,4,5-Trihydroxybenzaldehyde

Cat. No.: B1348259

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## Application Note: Synthesis of 2,4,5-Trihydroxybenzaldehyde N-(diphenylmethylene)hydrazine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Schiff bases derived from substituted benzaldehydes and hydrazones are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The presence of the azomethine ( $-C=N-$ ) group, along with multiple hydroxyl moieties, endows these molecules with the capacity to form stable metal complexes and exhibit a range of pharmacological properties. This document provides a detailed experimental protocol for the synthesis of **2,4,5-Trihydroxybenzaldehyde N-(diphenylmethylene)hydrazine** via a condensation reaction.

### Data Presentation

A summary of the reactants and their relevant properties for this synthesis is provided in Table 1. Expected characteristics of the final product based on typical Schiff base syntheses are also included.

Table 1: Reactant and Product Data

Compound Name	2,4,5-Trihydroxybenzaldehyde	Benzophenone Hydrazone	2,4,5-Trihydroxybenzaldehyde N-(diphenylmethylen e)hydrazine
Role in Reaction	Aldehyde	Hydrazine	Product
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub>	C <sub>20</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>
Molar Mass ( g/mol )	154.12	196.25	332.36
Appearance	White to pale crystalline powder	White crystalline powder	Expected to be a colored crystalline solid (e.g., yellow, orange)
Melting Point (°C)	223-225	95-98	Not available; to be determined experimentally
Equivalents	1.0	1.0	-
Example Mass (mg)	154	196	Theoretical Yield: 332 mg
Example Moles (mmol)	1.0	1.0	1.0

## Experimental Protocol

This protocol details the synthesis of **2,4,5-Trihydroxybenzaldehyde N-(diphenylmethylen e)hydrazine** through a Schiff base condensation reaction.

Materials:

- **2,4,5-Trihydroxybenzaldehyde**
- Benzophenone hydrazone (N-(diphenylmethylen e)hydrazine)

- Anhydrous Methanol (MeOH) or Ethanol (EtOH)
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Beakers and graduated cylinders
- Filtration apparatus (Büchner funnel, filter paper)
- Rotary evaporator (optional)
- Thin Layer Chromatography (TLC) plates and chamber

#### Procedure:

- **Dissolution of Aldehyde:** In a round-bottom flask, dissolve 1.0 equivalent of **2,4,5-Trihydroxybenzaldehyde** in a minimal amount of anhydrous methanol with stirring.
- **Dissolution of Hydrazone:** In a separate beaker, dissolve 1.0 equivalent of benzophenone hydrazone in anhydrous methanol.
- **Reaction Mixture:** Add the benzophenone hydrazone solution dropwise to the stirred solution of **2,4,5-Trihydroxybenzaldehyde** at room temperature.
- **Catalyst Addition:** Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C for methanol) using a heating mantle.

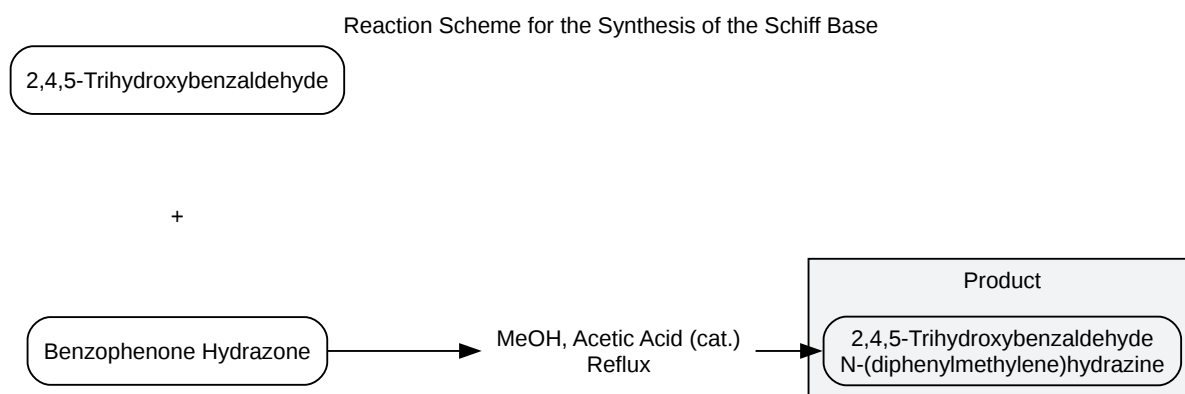
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the product can be visualized as a new spot with a different  $R_f$  value compared to the starting materials. The reaction is typically refluxed for 2-4 hours.
- **Product Isolation:** Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
- **Filtration and Washing:** Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.
- **Drying:** Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
- **Characterization:** Characterize the final product by determining its melting point and obtaining spectroscopic data (FT-IR,  $^1\text{H-NMR}$ , and Mass Spectrometry) to confirm its structure.

#### Expected Spectroscopic Data:

- **FT-IR ( $\text{cm}^{-1}$ ):** Look for the appearance of a characteristic imine ( $\text{C}=\text{N}$ ) stretching band around  $1600\text{-}1630\text{ cm}^{-1}$  and the disappearance of the  $\text{C}=\text{O}$  stretching band from the aldehyde and the  $\text{N-H}$  stretching bands from the hydrazine. The broad  $\text{O-H}$  stretching from the hydroxyl groups will be present.
- **$^1\text{H-NMR}$ :** Expect to see the appearance of a singlet for the azomethine proton ( $-\text{CH}=\text{N}-$ ) in the downfield region (typically  $\delta$  8-10 ppm). The aromatic protons from both starting materials will be present in the aromatic region, and the hydroxyl protons will likely appear as broad singlets.
- **Mass Spectrometry:** The molecular ion peak corresponding to the mass of the product ( $\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_3$ ,  $m/z = 332.12$ ) should be observed.

## Visualizations

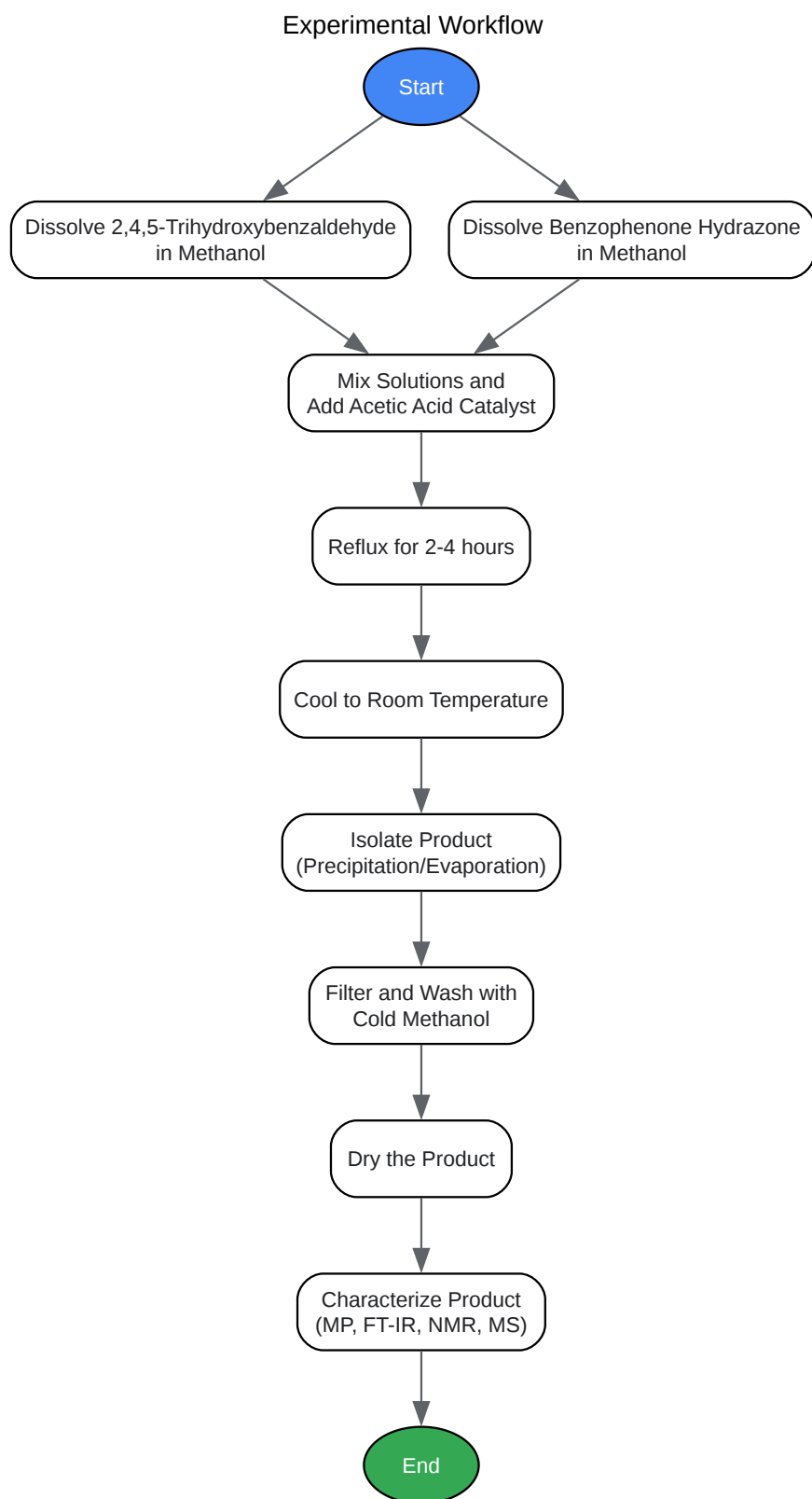
## Reaction Scheme:



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Caption: Synthesis of the target Schiff base from its precursors.

## Experimental Workflow:



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Caption: Step-by-step workflow for the synthesis and characterization.

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